![molecular formula C22H22N4O B2917241 5-isopropyl-N-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890629-00-2](/img/structure/B2917241.png)

5-isopropyl-N-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

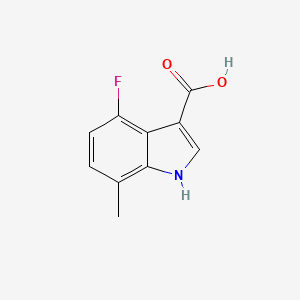

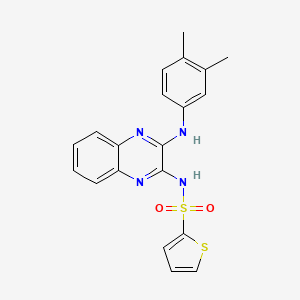

The compound “5-isopropyl-N-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved through various methods. One such method involves a copper-catalyzed approach for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . This strategy uses various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be analyzed using various techniques. For instance, the structure of similar compounds has been analyzed using computed 3D SD files .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives can be complex. For instance, the synthesis of certain derivatives involves oxidation reactions and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can be determined using various techniques. For example, the molecular weight of similar compounds has been determined .Scientific Research Applications

Synthesis and Structural Analysis

Compounds within the pyrazolo[1,5-a]pyrimidin class, similar to the one , have been the subject of synthetic and structural analyses to understand their crystalline formation and potential for further chemical modification. A study on a closely related compound demonstrated its synthesis through chlorination and aminisation processes, highlighting its moderate anticancer activity. The crystal structure was defined, contributing to the knowledge base of chemical synthesis and molecular design (Lu Jiu-fu et al., 2015).

Pharmacological Potential

Derivatives of pyrazolo[1,5-a]pyrimidin have been designed as potent antagonists of the human A3 adenosine receptor (AR), indicating their significance in pharmacological research. Modifications at specific positions on the bicyclic scaffold, including the introduction of lipophilic groups and acyl and carbamoyl moieties, have shown to improve binding efficiency and selectivity towards this receptor, revealing potential therapeutic applications (L. Squarcialupi et al., 2013; L. Squarcialupi et al., 2016).

Fluorescence and Photophysical Properties

Research on pyrazolo[1,5-a]pyrimidines has extended into the development of functional fluorophores. The strategic use of N-heteroaryl aldehydes derived from these compounds facilitated the creation of novel fluorophores, showcasing their utility in detecting biologically or environmentally relevant species due to their significant fluorescence intensity and quantum yields (Juan C Castillo et al., 2018).

Antimicrobial and Antitumor Activities

Further chemical manipulations of pyrazolopyrimidin derivatives have led to the discovery of compounds with notable antimicrobial and antitumor activities. Such activities highlight the chemical versatility and potential therapeutic applications of these compounds in treating infections and cancer (A. Rahmouni et al., 2014; S. Riyadh, 2011).

Mechanism of Action

Target of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as strategic compounds for optical applications . They have also been tested for anticancer efficacy against various cancer cell lines .

Mode of Action

For instance, some pyrazolo[1,5-a]pyrimidines have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation .

Biochemical Pathways

Given the potential anticancer activity of similar compounds, it’s likely that they affect pathways related to cell growth and proliferation .

Result of Action

Similar compounds have shown to induce apoptosis and arrest cell cycle at various phases in cancer cell lines .

Future Directions

properties

IUPAC Name |

N-(4-methoxyphenyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O/c1-15(2)20-13-21(24-17-9-11-18(27-3)12-10-17)26-22(25-20)19(14-23-26)16-7-5-4-6-8-16/h4-15,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBVMCQDAXHNQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2917161.png)

![N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2917164.png)

![6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2917165.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2917181.png)